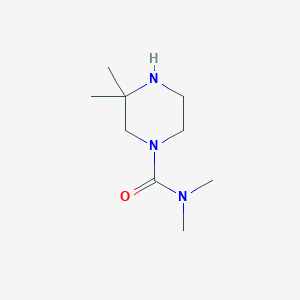

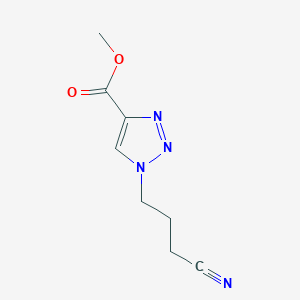

methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Overview

Description

“1-(3-Cyanopropyl)-3-methylimidazolium chloride” is a nitrile-functionalized ionic liquid . It has the empirical formula C8H12ClN3 and a molecular weight of 185.65 .

Synthesis Analysis

This compound can be used to prepare ionic polymers stabilized with palladium nanoparticle catalysts, which are applicable in the hydrogenation of alkenes and arenes . It can also be used as a solvent in the synthesis of substituted 4-arylthio-1,2-oxazoles by reacting different aryl iodides with acetylenic oximes in the presence of Pd-NHC catalyst .

Molecular Structure Analysis

The molecular structure of “1-(3-Cyanopropyl)-3-methylimidazolium chloride” consists of a positively charged imidazolium ring attached to a cyanopropyl group .

Chemical Reactions Analysis

This compound shows superior characteristics in Suzuki and Stille coupling reactions . It can also be used in the preparation of ionic polymers stabilized with palladium nanoparticle catalysts .

Physical And Chemical Properties Analysis

The compound is a task-specific ionic liquid with an assay of ≥98.5% . It appears as a powder with impurities of ≤0.5% water .

Scientific Research Applications

Catalytic Applications

Methyl 1H-1,2,3-triazole-4-carboxylate derivatives have shown significant promise in catalysis. For instance, a study has shown that a gold(I) complex with methyl 1H-1,2,3-triazole-4-carboxylate as a ligand exhibited excellent catalytic efficiency in allene synthesis and alkyne hydration reactions, underscoring its potential in catalytic applications (Hu et al., 2019).

Supramolecular Chemistry

Methyl 1H-1,2,3-triazole-4-carboxylate derivatives have been studied for their structural properties, particularly in the context of supramolecular chemistry. Research has revealed that certain triazole derivatives form supramolecular chains mediated by hydrogen bonding and other interactions, highlighting their structural significance and potential applications in material science and nanotechnology (Boechat et al., 2010).

Synthesis of Biologically Active Compounds

The synthesis of methyl N1-alkylated 1,2,3-triazole-4-carboxylates has been achieved through an efficient regioselective N-alkylation reaction. These derivatives are considered valuable synthetic intermediates for various biologically active compounds, indicating their importance in pharmaceutical chemistry (Prabakaran et al., 2012).

Future Directions

properties

IUPAC Name |

methyl 1-(3-cyanopropyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-14-8(13)7-6-12(11-10-7)5-3-2-4-9/h6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHROVVIRDUHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate](/img/structure/B1376999.png)

![1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone](/img/structure/B1377009.png)

![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B1377014.png)

![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)